molecular formula C24H22ClN3O4S B2778087 6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215746-35-2

6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2778087
CAS RN: 1215746-35-2
M. Wt: 483.97
InChI Key: FHYNVRASORXALK-UHFFFAOYSA-N
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Description

The compound is a derivative of Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate . This parent compound has a molecular formula of C16H12O4, an average mass of 268.264 Da, and a monoisotopic mass of 268.073547 Da .


Molecular Structure Analysis

The structure of the related compound, Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate, is available in 2D and 3D formats . The chromene ring system in this compound is almost planar .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been involved in the synthesis of various heterocyclic compounds, indicating its utility in organic chemistry and pharmaceuticals. For instance, Bakhite et al. (2005) discussed the preparation of related pyridothienopyrimidines and benzimidazoles, showcasing its role in forming complex molecular structures (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial and Antitumor Activities

  • Some derivatives of this compound have been explored for their potential antimicrobial and antitumor activities. For example, a study by El‐Shaaer et al. (2012) on benzopyrone derivatives indicated possible antimicrobial properties (El‐Shaaer et al., 2012).

Applications in Tuberculosis Treatment

  • Derivatives of this compound have been investigated as inhibitors against Mycobacterium tuberculosis. Samala et al. (2014) found that certain carboxamide derivatives showed promising activity against tuberculosis, demonstrating the compound's relevance in infectious disease research (Samala et al., 2014).

Molecular Docking Studies for Cancer

  • The compound has been a subject of molecular docking studies, particularly in the context of cancer research. Abd El Ghani et al. (2022) designed and synthesized chromeno[4,3-b]pyridine derivatives for breast cancer, indicating its potential in oncological drug development (Abd El Ghani, Elmorsy, & Ibrahim, 2022).

properties

IUPAC Name

6-ethyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S.ClH/c1-2-27-10-9-15-19(12-27)32-23(20(15)21(25)28)26-22(29)17-11-16-14-6-4-3-5-13(14)7-8-18(16)31-24(17)30;/h3-8,11H,2,9-10,12H2,1H3,(H2,25,28)(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYNVRASORXALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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